2-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Overview
Description
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a fluorinated heterocyclic compound that combines a piperidine ring with a pyridine ring. The presence of fluorine in the piperidine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine typically involves the fluorination of a piperidine precursor followed by coupling with a pyridine derivative. One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the piperidine ring. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridin-3-amine: A simpler fluorinated pyridine derivative with similar chemical properties.
3-Fluoropiperidine: A fluorinated piperidine compound that shares the piperidine ring structure.
2-(Pyridin-2-yl)pyrimidine: A pyridine derivative with a similar heterocyclic structure.
Uniqueness
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is unique due to the combination of the fluorinated piperidine and pyridine rings, which imparts distinct chemical and biological properties. The presence of fluorine enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-3-2-6-14(7-8)10-9(12)4-1-5-13-10/h1,4-5,8H,2-3,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNTEKBNOICRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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